Ethyl 3-amino-2-cyano-3-(piperidin-1-yl)prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-amino-2-cyano-3-(piperidin-1-yl)prop-2-enoate is a versatile organic compound with a unique structure that includes an amino group, a cyano group, and a piperidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-amino-2-cyano-3-(piperidin-1-yl)prop-2-enoate typically involves the condensation of ethyl cyanoacetate with piperidine and an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 3-amino-2-cyano-3-(piperidin-1-yl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted derivatives and functionalized compounds that can be further utilized in organic synthesis and medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-amino-2-cyano-3-(piperidin-1-yl)prop-2-enoate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the development of bioactive molecules and enzyme inhibitors.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Ethyl 3-amino-2-cyano-3-(piperidin-1-yl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. Additionally, it can modulate signaling pathways by interacting with receptors and other proteins involved in cellular processes.
Vergleich Mit ähnlichen Verbindungen
- Ethyl 2-cyano-3-(piperidin-1-yl)prop-2-enoate
- Ethyl 3-amino-2-cyano-3-(morpholin-1-yl)prop-2-enoate
- Ethyl 3-amino-2-cyano-3-(pyrrolidin-1-yl)prop-2-enoate
Comparison: Ethyl 3-amino-2-cyano-3-(piperidin-1-yl)prop-2-enoate is unique due to the presence of the piperidine ring, which imparts specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as distinct biological activities.
Eigenschaften
CAS-Nummer |
74905-74-1 |
---|---|
Molekularformel |
C11H17N3O2 |
Molekulargewicht |
223.27 g/mol |
IUPAC-Name |
ethyl 3-amino-2-cyano-3-piperidin-1-ylprop-2-enoate |
InChI |
InChI=1S/C11H17N3O2/c1-2-16-11(15)9(8-12)10(13)14-6-4-3-5-7-14/h2-7,13H2,1H3 |
InChI-Schlüssel |
CIDFWQGPPSWZCG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=C(N)N1CCCCC1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.